Sarasinoside J

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

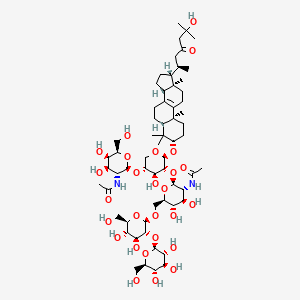

Sarasinoside J is a triterpenoid saponin isolated from the sponge Melophlus sarasinorum and has been shown to exhibit antimicrobial activity. It has a role as an antimicrobial agent and a marine metabolite. It is an amino pentasaccharide, a triterpenoid saponin and a tetracyclic triterpenoid.

化学反応の分析

Isolation and Extraction Reactions

The sarasinosides were extracted from Melophlus sarasinorum using a methanol/dichloromethane (1:1) solvent system. The crude extract underwent fractionation via C-18 vacuum liquid chromatography (VLC) with stepwise elution of decreasing polarity. Key fractions eluted with CH₃OH/H₂O (3:1) and CH₃OH were further purified using reversed-phase HPLC to yield sarasinosides 1 –7 .

Table 1: Isolation Yields and Retention Times

| Compound | Yield (% w/w) | Retention Time (min) | Molecular Formula |

|---|---|---|---|

| 1 | 1.84 × 10⁻¹ | 15.0 | C₅₅H₈₇N₂O₂₀ |

| 2 | 1.14 × 10⁻³ | 29.5 | C₅₅H₈₇N₂O₂₁ |

| 3 | 7.62 × 10⁻³ | 14.0 | C₅₅H₈₈N₂O₂₂ |

| 5 | 1.14 × 10⁻³ | 20.2 | C₅₅H₈₈N₂O₂₂ |

Key Techniques

-

High-Resolution ESI Mass Spectrometry (HRESIMS): Confirmed molecular formulas via protonated adducts (e.g., 1 : m/z 1097.6000 [M + H]⁺) .

-

NMR Analysis: Full ¹H/¹³C assignments (1D/2D) in CD₃OD or pyridine-d₅/D₂O identified aglycone and carbohydrate moieties.

Aglycone Modifications

-

Oxidation Patterns:

Carbohydrate Components

Table 2: Structural Features and NMR Data

| Compound | Key Functional Groups | Notable NMR Shifts (δC) |

|---|---|---|

| 1 | C-24/C-25 unsaturated ketone | C-23: 204.0; C-24: 125.2 |

| 2 | C-15 ketone | C-15: 219.5 |

| 5 | C-5/C-8 diol | C-5: 93.7; C-8: 87.3 |

| 6 | C-8/C-9 trans-diol | H-7β/H₃-18 ROESY correlation |

Stereochemical Revisions

-

Compound 6: ROESY and molecular modeling revised the relative configuration of the aglycone to 3S,5S,8R,9S,10S,14S,17R,20R .

-

Sarasinoside R (8): Misassigned ROESY correlations in prior studies prompted re-evaluation of C-8/C-9 configurations .

Environmental Influence on Structural Diversity

Variations in sugar units (e.g., sarasinosides H₂/I₂ from Guam vs. C-series) suggest ecological adaptations influence glycosylation patterns .

Analytical Advancements

-

Acoustic Droplet MS: Enabled rapid, chromatography-free analysis of reaction outcomes, critical for high-throughput synthesis .

-

Fragmentation Barcoding: Intrinsic fragmentation patterns of building blocks accelerated structural assignments .

While "Sarasinoside J" remains undocumented in the provided sources, the methodologies and structural trends observed in related sarasinosides highlight the interplay of extraction protocols, spectroscopic techniques, and environmental factors in marine natural product research.

特性

分子式 |

C62H102N2O27 |

|---|---|

分子量 |

1307.5 g/mol |

IUPAC名 |

N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13-tetramethyl-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C62H102N2O27/c1-25(18-28(70)19-59(4,5)81)30-11-12-31-29-10-13-38-60(6,7)39(15-17-62(38,9)32(29)14-16-61(30,31)8)89-58-52(46(75)37(24-83-58)88-54-40(63-26(2)68)47(76)42(71)33(20-65)84-54)90-55-41(64-27(3)69)48(77)45(74)36(87-55)23-82-57-53(50(79)44(73)35(22-67)86-57)91-56-51(80)49(78)43(72)34(21-66)85-56/h25,30-31,33-58,65-67,71-81H,10-24H2,1-9H3,(H,63,68)(H,64,69)/t25-,30-,31+,33-,34-,35-,36-,37-,38+,39+,40-,41-,42+,43-,44-,45-,46+,47-,48-,49+,50+,51-,52-,53-,54+,55+,56+,57-,58+,61-,62-/m1/s1 |

InChIキー |

IFLLFJMUKCVLRY-KMTMZHINSA-N |

異性体SMILES |

C[C@H](CC(=O)CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)NC(=O)C)C)C |

正規SMILES |

CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。